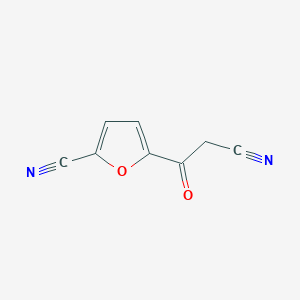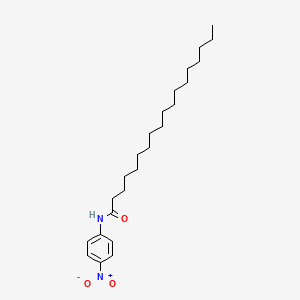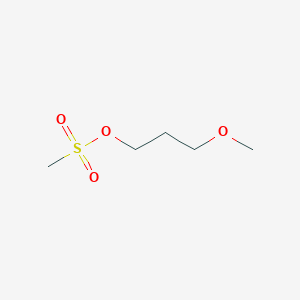
3-Methoxy-1-propanol methanesulphonate
概述
描述
3-Methoxy-1-propanol methanesulphonate is an organic compound with the molecular formula C5H12O4S. It is a sulfonate ester derived from methanesulfonic acid and 3-methoxypropanol. This compound is known for its applications in organic synthesis and various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
3-Methoxy-1-propanol methanesulphonate can be synthesized through the esterification of methanesulfonic acid with 3-methoxypropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of 3-methoxypropyl methanesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
化学反应分析
Types of Reactions
3-Methoxy-1-propanol methanesulphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by a nucleophile.
Hydrolysis: In the presence of water and an acid or base catalyst, 3-methoxypropyl methanesulfonate can hydrolyze to yield methanesulfonic acid and 3-methoxypropanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles used in these reactions include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions are employed to facilitate the hydrolysis reaction. Sulfuric acid or sodium hydroxide can be used as catalysts.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amine derivative.
Hydrolysis: The major products are methanesulfonic acid and 3-methoxypropanol.
科学研究应用
3-Methoxy-1-propanol methanesulphonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: This compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-methoxypropyl methanesulfonate involves the formation of a reactive intermediate through the cleavage of the methanesulfonate group. This intermediate can then react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
Similar Compounds
Methanesulfonic Acid: A strong acid used in various industrial processes.
Ethyl Methanesulfonate: An alkylating agent used in mutagenesis studies.
Methyl Methanesulfonate: Another alkylating agent with applications in DNA research.
Uniqueness
3-Methoxy-1-propanol methanesulphonate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its methoxypropyl group provides distinct reactivity compared to other methanesulfonate esters, making it valuable in specific synthetic and industrial applications.
属性
分子式 |
C5H12O4S |
|---|---|
分子量 |
168.21 g/mol |
IUPAC 名称 |
3-methoxypropyl methanesulfonate |
InChI |
InChI=1S/C5H12O4S/c1-8-4-3-5-9-10(2,6)7/h3-5H2,1-2H3 |
InChI 键 |
FRQCAZXFZRBMRX-UHFFFAOYSA-N |
规范 SMILES |
COCCCOS(=O)(=O)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
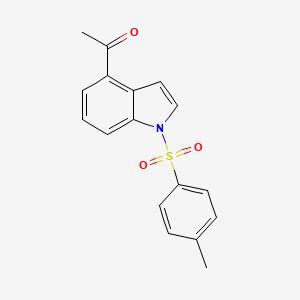
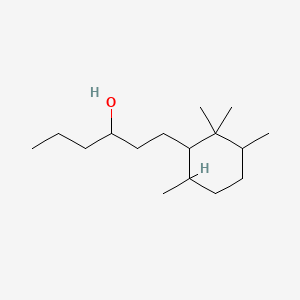
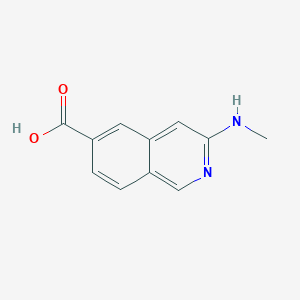
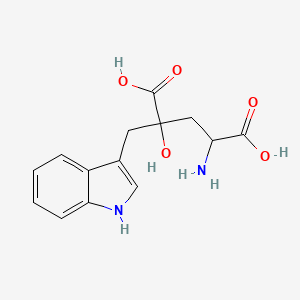
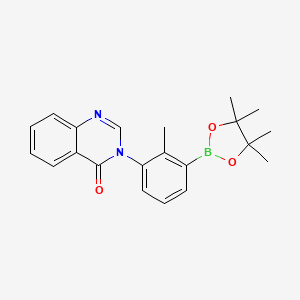
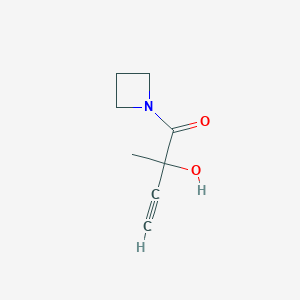

![2,4-Dinitro-5-[bis(2-chloroethyl)amino]benzenesulfonamide](/img/structure/B8477806.png)
![7,8-Dimethyl-2,7-diazabicyclo[3.3.0]octane](/img/structure/B8477809.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 8-methyl-3-(1H-tetrazol-5-yl)-](/img/structure/B8477810.png)
![1h-Benzo[d]imidazole,1-[2-(4-morpholinyl)ethyl]-2-phenyl-](/img/structure/B8477814.png)
